molecular formula C9H13ClN2O B2509770 N-[(2-Aminophenyl)methyl]acetamide;hydrochloride CAS No. 2361676-81-3

N-[(2-Aminophenyl)methyl]acetamide;hydrochloride

Cat. No.: B2509770
CAS No.: 2361676-81-3
M. Wt: 200.67
InChI Key: OFTVLTIVMVTXAG-UHFFFAOYSA-N
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Description

N-[(2-Aminophenyl)methyl]acetamide;hydrochloride is an acetamide derivative featuring a 2-aminobenzyl group attached to the acetamide core, with a hydrochloride salt enhancing its solubility and stability. This compound has garnered attention in organic synthesis and pharmacological research due to its structural versatility. The 2-aminophenyl group enables participation in hydrogen bonding and coordination chemistry, making it valuable as a directing group in metal-catalyzed reactions . Its hydrochloride form improves bioavailability, a critical factor in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Aminophenyl)methyl]acetamide;hydrochloride typically involves the acylation of 2-aminobenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Aminophenyl)methyl]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Research has shown that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-Aminophenyl)methyl]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Varied Substituents

a) N-(2-Aminophenyl)acetamide (APA)

  • Structure : Lacks the methylene bridge and hydrochloride salt present in the target compound.
  • Function : Acts as a bidentate directing group in palladium-catalyzed ortho-arylation of benzamides, enabling selective C–H bond activation. The absence of a hydrochloride salt reduces solubility in polar solvents compared to the target compound .

b) N-(4-Methylphenyl)methyl-2-(piperidin-4-yl)acetamide;hydrochloride

  • Structure : Incorporates a piperidin-4-yl group and a 4-methylbenzyl substituent.
  • The 4-methyl group reduces electronic effects compared to the 2-aminophenyl group in the target compound .

c) 2-(Aminooxy)-N-(4-chlorobenzyl)acetamide;hydrochloride

  • Structure: Features a 4-chlorobenzyl group and an aminooxy moiety.
  • Function: The chlorine atom introduces electronegativity, altering reactivity in nucleophilic substitutions. The aminooxy group enables unique redox behavior, distinguishing it from the target compound’s amine functionality .

Pharmacologically Active Analogues

a) N-(2-Aminophenyl)-2-quinazolinone-acetamide;hydrochloride

  • Structure: Combines a quinazolinone heterocycle with the 2-aminophenylacetamide core.
  • Function: Demonstrates cytotoxicity against cancer cells (e.g., brine shrimp lethality assay: 43.2% mortality at 0.1 mg/mL).

b) 2-(Benzo[d]oxazol-2-yl)-N-(substituted phenyl)acetamides

  • Structure : Includes a benzoxazole ring linked to substituted phenyl groups.
  • Function : Shows anti-inflammatory and analgesic activity (e.g., 50–60% inhibition in carrageenan-induced edema models). The benzoxazole group introduces π-π stacking interactions, absent in the target compound, which may improve receptor binding .

Carcinogenicity and Toxicity Comparisons

  • N-(1-Methoxy-2-fluorenyl)acetamide Structure: A fluorene-based acetamide with a methoxy substituent. Function: Exhibits moderate carcinogenicity in rats (27% tumor incidence), primarily in the small intestine. The bulky fluorenyl group contrasts with the smaller 2-aminophenyl group in the target compound, likely reducing metabolic O-demethylation pathways .
  • N-2-Fluorenylacetamide Structure: Lacks the methoxy group but shares the fluorene backbone. Function: Highly carcinogenic (mammary gland specificity), underscoring how substituent position drastically alters biological activity compared to the target compound .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Key Substituents Bioactivity/Function Solubility (HCl Salt) Reference
Target Compound 2-Aminophenylmethyl C–H activation directing group High
N-(4-Methylphenyl)methyl derivative 4-Methylphenyl, piperidin-4-yl Lipophilicity-enhanced CNS targeting Moderate
2-Quinazolinone analogue Quinazolinone heterocycle Cytotoxic (43.2% mortality at 0.1 mg/mL) High
Benzoxazole derivative Benzoxazole ring Anti-inflammatory (50–60% edema inhibition) Low

Table 2: Carcinogenicity Data in Rodent Models

Compound Tumor Incidence (%) Primary Site Metabolic Pathway
N-(1-Methoxy-2-fluorenyl)acetamide 27 Small intestine O-Demethylation to phenolic form
N-2-Fluorenylacetamide >70 Mammary gland Direct DNA adduct formation
Target Compound Not reported N/A Likely renal/hepatic clearance

Biological Activity

N-[(2-Aminophenyl)methyl]acetamide;hydrochloride, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its acetamide group attached to a 2-aminophenyl moiety. The molecular formula is C9H12ClN2OC_9H_{12}ClN_2O, with a molecular weight of approximately 202.75 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for biological studies.

Biological Activity

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Antibacterial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties, outperforming standard antibiotics such as cefadroxil in biofilm inhibition assays .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, suggesting applications in treating conditions characterized by inflammation.
  • Analgesic Properties : Preliminary studies indicate that it may influence pain signaling pathways, providing a basis for its use in pain management therapies.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Acetylation : Reacting 2-aminobenzylamine with acetic anhydride under controlled conditions.
  • N-Methylation : Following the acetylation, methylation can be performed using methyl iodide to yield the final product.

Antibacterial Studies

A notable study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLStandard Drug (Cefadroxil) µg/mL
Staphylococcus aureus50100
Escherichia coli3080
Pseudomonas aeruginosa4090

These findings suggest that the compound not only inhibits bacterial growth but also has the potential to be developed further as an antibacterial agent.

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, this compound was administered to animal models exhibiting inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Properties

IUPAC Name

N-[(2-aminophenyl)methyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7(12)11-6-8-4-2-3-5-9(8)10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTVLTIVMVTXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361676-81-3
Record name N-[(2-aminophenyl)methyl]acetamide hydrochloride
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